加利卡夫托

描述

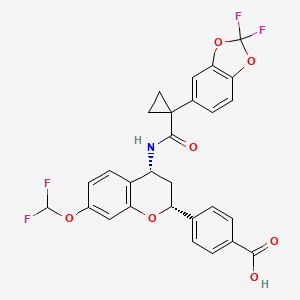

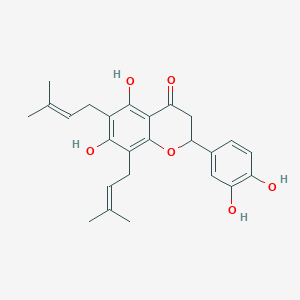

Galicaftor (also known as ABBV-2222 or GLPG2222) is a potent corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and is being developed for the treatment of Cystic Fibrosis (CF) .

Molecular Structure Analysis

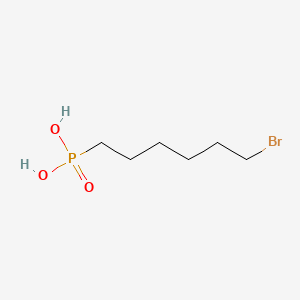

Galicaftor has a molecular formula of C28H21F4NO7 . Its structure includes a variety of functional groups, including a benzodioxole, a cyclopropane, and a chromen .Physical And Chemical Properties Analysis

Galicaftor has a molecular weight of 559.46 and is a solid at room temperature . It is soluble in DMSO .科学研究应用

囊性纤维化治疗增强剂

加利卡夫托主要研究其增强囊性纤维化 (CF) 治疗的潜力,囊性纤维化是一种遗传性疾病,其特征是肺部和其他器官中粘液堆积 {svg_1}。作为一种 CFTR 调节剂,加利卡夫托旨在纠正由 CF 基因突变引起的缺陷性 CFTR 蛋白的功能。 临床试验探索了加利卡夫托与其他调节剂(如纳伏卡夫托和 ABBV-119)联用的疗效,显示出改善肺功能和降低汗液氯离子水平的希望,这表明 CFTR 蛋白活性得到改善 {svg_2}.

精准医疗方法

加利卡夫托的开发代表了治疗 CF 的精准医疗的转变。 通过靶向 CFTR 基因中的特定突变,加利卡夫托提供了一种更个性化的治疗选择,与传统的“一刀切”方法相比,它有可能带来更好的结果和更少的副作用 {svg_3}.

联合疗法研究

加利卡夫托在联合疗法中的作用是一个重要的研究领域。研究评估了加利卡夫托与其他 CFTR 调节剂联合使用时的安全性与有效性。 这些联合疗法旨在提供协同作用,增强 CFTR 蛋白的整体功能 {svg_4}.

药代动力学研究

对加利卡夫托药代动力学的深入研究,旨在了解药物在体内的吸收、分布、代谢和排泄过程。 这些研究对于确定最佳给药方案和了解药物与食物和其他药物的相互作用至关重要 {svg_5}.

基因研究应用

加利卡夫托对基因研究的影响超越了 CF 治疗。其调节 CFTR 蛋白功能的能力为研究 CF 和其他相关遗传疾病的潜在机制开辟了途径。 这可能导致发现新的治疗靶点和开发新的治疗方法 {svg_6}.

研究性药物开发

加利卡夫托是正在开发的新一代研究性药物的一部分,用于治疗 CF。 该药物从发现到临床试验的历程体现了药物开发过程,为将新疗法推向市场所面临的挑战和机遇提供了见解 {svg_7}.

作用机制

安全和危害

未来方向

Galicaftor is currently in Phase 2 of clinical trials . The main objective of these studies is to assess the safety and effectiveness of the combination therapy of Galicaftor with other drugs in adult participants with CF who are homozygous or heterozygous for the F508del mutation . The development of novel CFTR modulators, including Galicaftor, is a promising direction for the treatment of CF .

属性

IUPAC Name |

4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDYQHXNAQHIKH-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21F4NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1918143-53-9 | |

| Record name | Galicaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galicaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14894 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALICAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does Galicaftor interact with its target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and what are the downstream effects of this interaction?

A: Galicaftor is classified as a CFTR corrector, indicating its role in improving the function of the flawed CFTR protein. While its precise binding sites and mechanism of action are still being researched, studies employing a vast library of structurally similar corrector drugs, including Galicaftor, suggest a potential binding site within the nucleotide binding domain 1 (NBD1) of the F508del-CFTR protein. [] This mutation-induced binding site demonstrates a strong affinity for corrector drugs like Galicaftor. [] Binding at this site is believed to improve the processing and trafficking of F508del-CFTR to the cell surface, ultimately enhancing chloride ion transport across the cell membrane, a function compromised in cystic fibrosis. []

Q2: Can you elaborate on the computational chemistry and modeling studies conducted on Galicaftor, and how do these studies contribute to our understanding of its interaction with CFTR?

A: The research highlights the use of ensemble docking studies, a computational chemistry approach, to investigate the potential binding sites of Galicaftor and related corrector drugs on both wild-type and F508del-CFTR proteins. [] These simulations utilize a library of structurally similar compounds, including Galicaftor, to predict favorable binding sites based on molecular interactions and energy calculations. [] By comparing the binding profiles of these drugs, researchers can glean insights into the structural basis of their activity and identify potential target sites for drug design. [] These computational models serve as valuable tools for understanding the molecular interactions between Galicaftor and CFTR, ultimately guiding the development of more effective CFTR modulators.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)